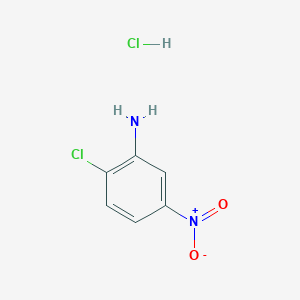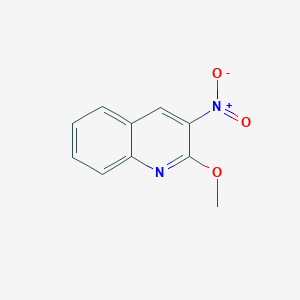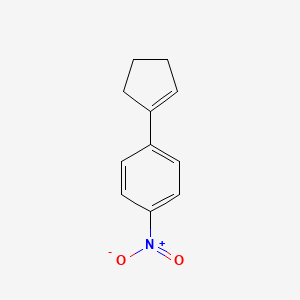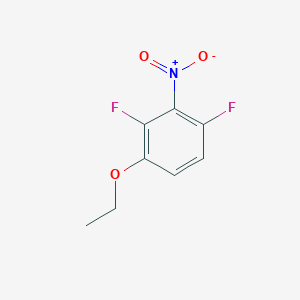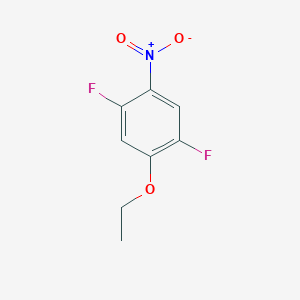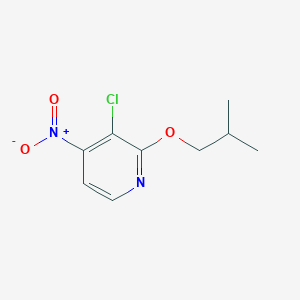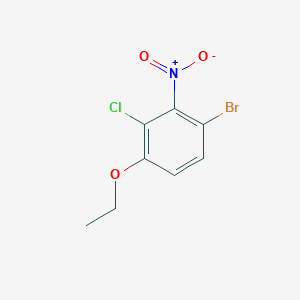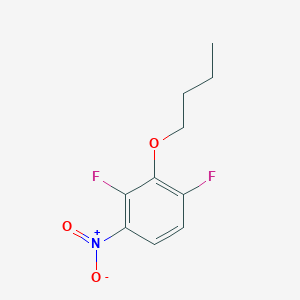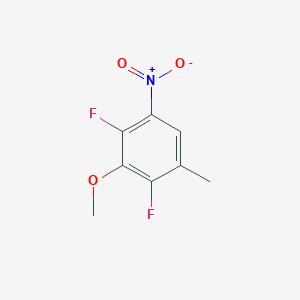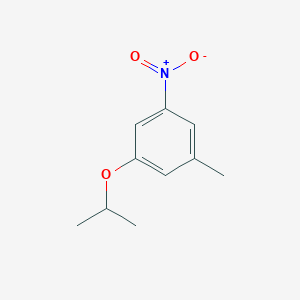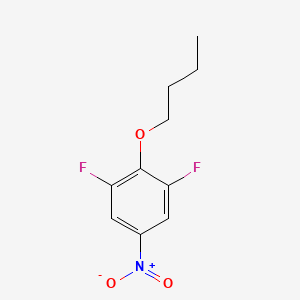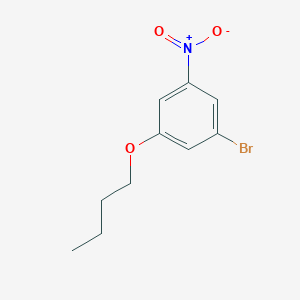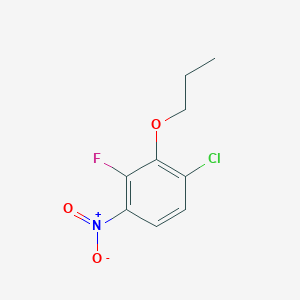
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and propoxy substituents on the benzene ring
准备方法
The synthesis of 1-Chloro-3-fluoro-4-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-chloro-3-fluoro-2-propoxybenzene to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration step is followed by purification processes such as recrystallization or column chromatography to isolate the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong bases or nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects. For example, derivatives with modified substituents may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 1-Chloro-3-fluoro-4-nitro-2-propoxybenzene depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the propoxy group, which may result in different chemical reactivity and applications.
1-Chloro-3-fluoro-4-nitrobenzene: Similar structure but without the propoxy group, leading to variations in physical and chemical properties.
1-Chloro-3-fluoro-4-nitro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
The presence of the propoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications.
属性
IUPAC Name |
1-chloro-3-fluoro-4-nitro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-2-5-15-9-6(10)3-4-7(8(9)11)12(13)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLQZLYGMLDJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
